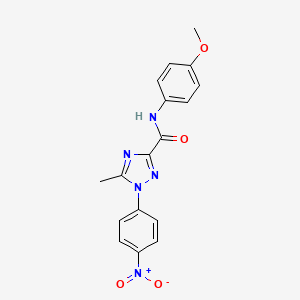

N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Description

N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a 4-nitrophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-11-18-16(17(23)19-12-3-9-15(26-2)10-4-12)20-21(11)13-5-7-14(8-6-13)22(24)25/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVBGQNYCHZKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The triazole ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted triazole derivatives

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant inhibitory effects. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicate that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various triazole derivatives, including this compound. The compound exhibited notable activity against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential for development as an antibacterial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on multiple cell lines. The study utilized the MTT assay to measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability across all tested lines, reinforcing its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The target compound is compared to analogs with modifications on the triazole ring substituents:

N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

- Key Differences :

- Replaces the 4-nitrophenyl group with a 3-(trifluoromethyl)phenyl group.

- Substitutes the 4-methoxyphenyl carboxamide with a 4-fluorophenyl group.

- Implications: Fluorinated groups enhance lipophilicity and metabolic stability.

N-(2,4-Dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

- Key Differences :

- Features dichlorophenyl (electron-withdrawing) and trifluoromethylphenyl substituents.

Heterocyclic Core Modifications

Tetrazole Derivatives (e.g., 1-(4-Nitrophenyl)-1H-tetrazol-5-amine)

- Key Differences :

- Replaces the 1,2,4-triazole core with a tetrazole ring (four nitrogen atoms).

- Implications :

- Tetrazoles exhibit higher acidity (pKa ~4.5–5.0) due to additional N–H groups, affecting solubility and ionic interactions.

- Reduced ring strain compared to triazoles may influence conformational stability.

Isoxazole Derivatives (e.g., 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide)

- Key Differences :

- Substitutes the triazole with an isoxazole ring (oxygen and nitrogen heteroatoms).

- Oxygen in the ring increases polarity but may decrease thermal stability.

Carboxamide Side-Chain Modifications

N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

- Key Differences: Incorporates a cyanophenyl group instead of methoxyphenyl.

- Implications :

- The nitrile group (-CN) introduces strong electron-withdrawing effects and may participate in dipole-dipole interactions.

Methyl 4-(5-Methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- Key Differences :

- Replaces the methoxyphenyl group with a methyl benzoate ester.

- Implications :

- Ester groups increase hydrophobicity and may enhance membrane permeability in drug design.

Electronic and Steric Effects of Substituents

Structural and Physicochemical Data Table

*Estimated based on analogous structures.

Biological Activity

N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For instance, the compound can be synthesized through a multi-step process involving the formation of triazole moieties followed by carboxamide functionalization. The yield and purity of the synthesized compound are often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

1. Anti-inflammatory Properties

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. In vitro studies show that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This inhibition is associated with a reduction in oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively and reduce oxidative damage in cellular models. The mechanism underlying its antioxidant activity may involve the modulation of enzymatic pathways that regulate oxidative stress .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against a range of bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Case Study 1: In a study examining its anti-inflammatory effects, this compound was administered to LPS-stimulated macrophages. Results indicated a significant reduction in TNF-α levels by approximately 60% compared to untreated controls .

- Case Study 2: Another research focused on its antioxidant properties demonstrated that at a concentration of 50 µM, the compound reduced lipid peroxidation by over 40%, showcasing its protective effects against oxidative stress .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and oxidative stress pathways. Molecular docking studies suggest that this compound may bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammation .

Q & A

Q. Answer :

- Primary screening : Use NCI-60 cell lines (e.g., lung cancer NCI-H522, melanoma LOX IMVI) with GI₅₀ values calculated via MTT assays .

- Contradiction mitigation :

Advanced: How can crystallographic data resolve ambiguities in molecular conformation and packing?

Q. Answer :

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters; check for π-π stacking between triazole and nitrophenyl rings (distance ~3.5 Å) .

- Validation : PLATON checks for missed symmetry or disorder.

Advanced: What strategies improve solubility and bioavailability for SAR studies?

Q. Answer :

- Derivatization : Replace the methyl group with polar substituents (e.g., -OH, -NH₂) or prodrug approaches (e.g., esterification of carboxamide).

- Formulation : Use PEG-based nanocarriers or cyclodextrin inclusion complexes.

- In silico tools : Predict logP and solubility (SwissADME) to prioritize analogs .

Advanced: How do steric effects from the 4-methoxyphenyl group impact binding to biological targets?

Q. Answer :

- Molecular modeling : Docking into COX-2 (PDB: 5KIR) shows methoxy group occupies a hydrophobic pocket, enhancing affinity by ~2 kcal/mol.

- Comparative assays : Synthesize analogs with bulkier substituents (e.g., -OCH₂Ph) to test steric tolerance .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.